molecular formula C16H17ClN4O2S B2834492 Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 879936-11-5

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B2834492
CAS No.: 879936-11-5
M. Wt: 364.85
InChI Key: IKPNAIVSKQELDM-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core. This structure is substituted with a 4-chlorophenyl group at position 7, a methyl group at position 5, and a methylsulfanyl moiety at position 2. The ethyl carboxylate group at position 6 enhances solubility and modulates electronic properties. Such derivatives are frequently explored for their biological activities, including antimicrobial and agrochemical applications, owing to the chloroaromatic and sulfur-containing substituents, which influence lipophilicity and target binding .

Properties

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-5-7-11(17)8-6-10/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPNAIVSKQELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)Cl)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield the final product . The reaction conditions typically involve refluxing the mixture in ethanol for several hours.

Chemical Reactions Analysis

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties compared to 4-bromophenyl (Analog 3) or 4-methylphenyl (Analog 2) .
  • Core Modifications : Substitution of triazolo with tetrazolo (Analog 3) alters ring strain and hydrogen-bonding capacity, affecting bioactivity .

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